molecular formula C16H19N5O B12228789 3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12228789
M. Wt: 297.35 g/mol
InChI Key: ZVOUGDILZMYFQB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidine ring, which is further substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyridazine core, followed by the introduction of the cyclopropyl group and the methoxy group. The pyrrolidine and pyrimidine moieties are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the pyrimidine moiety, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit collagen prolyl 4-hydroxylase, leading to reduced collagen synthesis and potential anti-fibrotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for drug discovery and development.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

3-cyclopropyl-6-[(1-pyrimidin-2-ylpyrrolidin-3-yl)methoxy]pyridazine

InChI

InChI=1S/C16H19N5O/c1-7-17-16(18-8-1)21-9-6-12(10-21)11-22-15-5-4-14(19-20-15)13-2-3-13/h1,4-5,7-8,12-13H,2-3,6,9-11H2

InChI Key

ZVOUGDILZMYFQB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=CC=N4

Origin of Product

United States

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